L-myo-Inositol-1,4,5-triphosphate Sodium Salt

Description

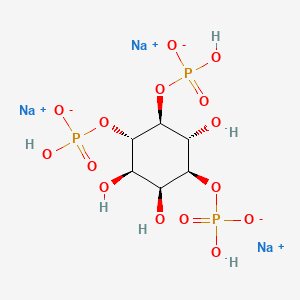

L-myo-Inositol-1,4,5-triphosphate Sodium Salt (CAS: 2068-89-5) is a stereoisomer of the bioactive D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3), a critical second messenger in intracellular calcium signaling . Structurally, it features phosphate groups at the 1, 4, and 5 positions of the myo-inositol ring but differs in stereochemistry from the D-isoform. Its molecular formula is C6H12O15P3•3Na, with a molecular weight of 486.04 g/mol . It is supplied as a lyophilized powder with >98% purity, soluble in water (50 mg/mL), and stable at -20°C .

Properties

Molecular Formula |

C6H12Na3O15P3 |

|---|---|

Molecular Weight |

486.04 g/mol |

IUPAC Name |

trisodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1 |

InChI Key |

ZVCVTWVBDIPWPZ-FWMAINDVSA-K |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of L-myo-Inositol-1,4,5-triphosphate Sodium Salt

The preparation of this compound involves both chemical synthesis and formulation techniques. There is limited direct literature on the L-form preparation; however, synthesis methods for its D-form analogue and related inositol phosphates provide a comprehensive basis for understanding the preparation of the L-form.

Chemical Synthesis

Synthesis via Optical Resolution of Camphanate Esters

- The synthesis of this compound is closely related to the synthesis of L-myo-inositol phosphates, which has been achieved through the resolution of camphanate esters of myo-inositol derivatives.

- This method involves the preparation of diastereomeric camphanate esters from racemic myo-inositol derivatives, followed by chromatographic separation to isolate the L-enantiomer.

- Subsequent phosphorylation steps introduce the phosphate groups at the 1, 4, and 5 positions on the inositol ring.

- This approach was demonstrated in the synthesis of L-myo-Inositol 1,2,4,5-tetrakisphosphate, an analogue of the trisphosphate, using camphanate ester resolution to obtain enantiomerically pure L-myo-inositol phosphates.

Biosynthetic Pathway Mimicking Chemical Synthesis

- Biosynthetically, L-myo-inositol 1-phosphate is first synthesized from glucose-6-phosphate.

- This intermediate is then activated to CDP-inositol by reaction with CTP, forming a cytidine diphosphate intermediate.

- CDP-inositol couples with L-myo-inositol 1-phosphate to form a phosphorylated intermediate, which upon dephosphorylation yields L-myo-inositol diphosphate.

- Although this pathway is biological, chemical synthesis mimics these steps by using chemically synthesized intermediates such as CDP-inositol and L-myo-inositol 1-phosphate to prepare higher phosphorylated inositol derivatives, including the triphosphate salt.

Formulation and Stock Solution Preparation

- This compound is typically supplied as a solid powder with high water solubility (up to 50 mg/mL).

- Stock solutions are prepared by dissolving the compound in water or appropriate solvents such as DMSO, often with heating to 37°C and sonication to enhance solubility.

- To prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

- Storage recommendations include keeping solutions at -20°C for up to one month or at -80°C for up to six months.

In Vivo Formulation Preparation

- For in vivo applications, the compound is first dissolved in DMSO to create a master stock solution.

- This DMSO stock is then diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil to achieve a clear, injectable formulation.

- Each solvent addition requires thorough mixing and clarification before the next solvent is added.

- Physical methods like vortexing, ultrasound, or a hot water bath are used to facilitate dissolution and clarity.

Data Tables on Preparation and Stock Solution Concentrations

| Parameter | Data/Value | Notes |

|---|---|---|

| Molecular Formula | C6H12Na3O15P3 | Trisodium salt form |

| Molecular Weight | 486 g/mol | |

| Water Solubility | 50 mg/mL | Can be enhanced by heating and sonication |

| Storage Conditions | -20°C (1 month), -80°C (6 months) | Aliquot to avoid freeze-thaw cycles |

| Stock Solution Preparation | ||

| — 1 mM concentration | 2.0576 mL per 1 mg compound | Volume of solvent to dissolve 1 mg |

| — 5 mM concentration | 0.4115 mL per 1 mg compound | |

| — 10 mM concentration | 0.2058 mL per 1 mg compound |

Table 1: Stock Solution Preparation Volumes for this compound

| Mass of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.0576 | 0.4115 | 0.2058 |

| 5 mg | 10.2881 | 2.0576 | 1.0288 |

| 10 mg | 20.5761 | 4.1152 | 2.0576 |

Analytical Notes on Preparation Methods

- The purity and stereochemistry of the compound are critical due to the biological specificity of L-myo-Inositol-1,4,5-triphosphate.

- Optical resolution methods ensure enantiomeric purity, which is essential for receptor binding and biological activity.

- Chemical phosphorylation must be carefully controlled to avoid over- or under-phosphorylation.

- The use of co-solvents and sequential mixing in formulation preparation is necessary to maintain compound stability and bioavailability.

- Avoiding repeated freeze-thaw cycles preserves compound integrity for experimental reproducibility.

Chemical Reactions Analysis

Biochemical Signaling Reactions

-

Receptor Binding : L-Ins(1,4,5)P₃ binds to inositol trisphosphate receptors (InsP₃Rs) but fails to induce conformational changes necessary for calcium channel opening .

-

Dephosphorylation : The compound is metabolized by inositol polyphosphate phosphatases, which hydrolyze its 1-, 4-, or 5-phosphate groups to yield lower-order inositol phosphates (e.g., Ins(1,4)P₂ or Ins(4,5)P₂).

-

Competitive Inhibition : Evidence suggests L-Ins(1,4,5)P₃ may act as a competitive inhibitor of D-Ins(1,4,5)P₃ by occupying InsP₃R binding sites without triggering downstream signaling .

Synthetic Pathways

L-Ins(1,4,5)P₃ sodium salt is synthesized through stereospecific phosphorylation of myo-inositol derivatives. Key steps include:

Phosphorylation Reactions

Key Features:

-

Stereochemical Control : Use of scyllo-inositol intermediates ensures correct axial/equatorial phosphate positioning .

-

Racemate Resolution : Enzymatic or chromatographic separation is required to isolate the L-enantiomer from synthetic mixtures .

Enzymatic Interactions

L-Ins(1,4,5)P₃ interacts with enzymes involved in inositol phosphate metabolism:

-

Phosphatases : Hydrolyzes phosphate groups at positions 1, 4, or 5, terminating its signaling potential.

-

Kinases : Unlike D-Ins(1,4,5)P₃, L-Ins(1,4,5)P₃ is not a substrate for inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates the 3-OH group in the D-form .

Structural Determinants of Reactivity

The stereochemistry of L-Ins(1,4,5)P₃ dictates its lack of biological activity compared to the D-isomer:

-

Phosphate Orientation : The axial 1-phosphate and equatorial 4,5-phosphates in L-Ins(1,4,5)P₃ disrupt critical hydrogen bonds with InsP₃R residues (e.g., Lys264, Arg331) .

-

Ring Conformation : The myo-inositol ring’s chair conformation in L-Ins(1,4,5)P₃ prevents alignment with the catalytic pocket of IP3K .

Scientific Research Applications

Cell Signaling and Calcium Mobilization

L-myo-Inositol-1,4,5-triphosphate sodium salt is extensively used to study calcium signaling pathways. It facilitates the release of Ca²⁺ ions from intracellular stores, which is essential for various cellular responses. Research has shown that alterations in this signaling pathway can lead to diseases such as cancer and neurodegenerative disorders .

Table 1: Key Functions of this compound

| Function | Description | Implications |

|---|---|---|

| Calcium Mobilization | Triggers Ca²⁺ release from the endoplasmic reticulum | Critical for muscle contraction and neurotransmitter release |

| Signal Transduction | Acts as a second messenger in various pathways | Involved in cell proliferation and apoptosis |

| Interaction with IP3Rs | Binds to specific receptors to initiate signaling | Influences many physiological processes |

Therapeutic Potential

Recent studies have highlighted the therapeutic potential of this compound in treating conditions like diabetes, polycystic ovary syndrome (PCOS), and mood disorders. The compound's ability to modulate insulin signaling pathways has made it a candidate for addressing insulin resistance .

Case Study: Polycystic Ovary Syndrome (PCOS)

In a clinical study involving women with PCOS, administration of L-myo-Inositol combined with D-chiro-inositol showed significant improvements in metabolic profiles and reproductive outcomes . This combination therapy addresses the imbalance between these two forms of inositol which is often seen in PCOS patients.

Role in Neurodegenerative Diseases

Altered levels of myo-inositol have been associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that elevated myo-inositol levels may correlate with disease progression . The compound's role in neuronal signaling makes it a focus area for developing therapeutic strategies aimed at neuroprotection.

Table 2: Neurodegenerative Conditions Linked to Myo-Inositol Levels

| Condition | Observed Effect | Reference |

|---|---|---|

| Alzheimer's Disease | Elevated levels of myo-inositol | McLaurin et al., 1998 |

| Schizophrenia | Altered signal transduction pathways | Lo Vasco et al., 2012 |

| Depression | Decreased myo-inositol linked to symptoms | Urrila et al., 2017 |

Mechanism of Action

L-myo-Inositol-1,4,5-triphosphate Sodium Salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involving protein kinase C and calmodulin .

Comparison with Similar Compounds

D-myo-Inositol-1,4,5-triphosphate Sodium Salt

- Structure : Phosphate groups at 1, 4, and 5 positions; D-configuration.

- Function : Binds IP3 receptors on the endoplasmic reticulum, triggering calcium release .

- Key Difference : Bioactive in calcium signaling, unlike the L-isoform .

- Applications : Studying G protein-coupled receptor pathways, phospholipase C activity .

D-myo-Inositol-3,4,5-triphosphate Sodium Salt

- Structure : Phosphate groups at 3, 4, and 5 positions.

Inositol Hexaphosphate (Phytic Acid)

- Structure: Six phosphate groups on the inositol ring.

- Function: Chelates minerals; used in materials science (e.g., hydroxyapatite nanocomposites) .

- Key Difference: Non-signaling role compared to triphosphates .

Salt Form Comparisons

Purity and Supplier Variability

- L-myo-Inositol-1,4,5-P3 Sodium Salt: >98% purity (GLPBIO, TargetMol) .

- D-myo-Inositol-1,4,5-P3 Sodium Salt: 98% purity (Thermo Scientific, Cayman Chemical) .

- Tripotassium Salts: >95% purity (Sigma-Aldrich, Santa Cruz Biotechnology) .

Stability and Handling

Biological Activity

L-myo-Inositol-1,4,5-triphosphate sodium salt (InsP3) is a crucial second messenger involved in various cellular processes, particularly in calcium signaling and cellular metabolism. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of L-myo-Inositol-1,4,5-triphosphate

L-myo-Inositol-1,4,5-triphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C. It plays a pivotal role in intracellular signaling by mobilizing calcium ions from the endoplasmic reticulum (ER) into the cytoplasm. This calcium release is essential for various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation.

- Calcium Mobilization : InsP3 binds to InsP3 receptors (IP3R) on the ER membrane, leading to the opening of calcium channels and subsequent release of Ca²⁺ into the cytosol. This process is fundamental in mediating cellular responses to hormones and growth factors .

- Signal Transduction : The signaling pathways activated by InsP3 are critical for regulating numerous cellular functions such as gene expression, cell growth, and apoptosis. The enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K) further phosphorylates InsP3 to produce inositol 1,3,4,5-tetrakisphosphate (InsP4), which also participates in calcium signaling .

Cellular Functions

- Cell Growth and Proliferation : InsP3 is involved in promoting cell growth and survival. Studies have shown that supplementation with myo-inositol can enhance cell proliferation in various mammalian cell lines .

- Neurotransmission : In neuronal cells, InsP3 plays a significant role in synaptic plasticity and neurotransmitter release. It has been implicated in learning and memory processes through its effects on calcium signaling in neurons .

Therapeutic Implications

This compound has been studied for its potential therapeutic applications:

- Diabetes Management : Research indicates that myo-inositol supplementation may improve insulin sensitivity and glucose metabolism in diabetic patients by restoring intracellular myo-inositol levels .

- Neurological Disorders : Elevated levels of myo-inositol have been observed in conditions such as Alzheimer's disease and epilepsy. It is suggested that myo-inositol may help mitigate symptoms by modulating calcium signaling pathways .

Case Study 1: Myo-Inositol in Diabetes

A clinical study demonstrated that supplementation with myo-inositol significantly improved insulin sensitivity and reduced insulin resistance in postmenopausal women with metabolic syndrome. The combined administration of myo-inositol and d-chiro-inositol was particularly effective, suggesting a synergistic effect that enhances glucose metabolism .

Case Study 2: Myo-Inositol in Neurological Conditions

In patients with temporal lobe epilepsy (TLE), increased levels of myo-inositol were noted in seizure foci. This elevation is thought to be a compensatory mechanism following seizure activity. The administration of myo-inositol has been linked to improved outcomes by enhancing phosphoinositide levels that modulate ion channels involved in neuronal excitability .

Data Tables

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Calcium Mobilization | Binds to IP3R on ER membrane | Neurological disorders |

| Cell Growth | Promotes proliferation via signaling pathways | Diabetes management |

| Neurotransmitter Release | Modulates synaptic plasticity | Cognitive enhancement |

| Insulin Sensitivity | Restores intracellular myo-inositol levels | Metabolic syndrome |

Q & A

Q. How should L-myo-Inositol-1,4,5-triphosphate Sodium Salt be stored to maintain stability for cellular assays?

The compound should be stored at -20°C in a desiccated environment , protected from light and moisture, to prevent hydrolysis of the phosphate groups. For reconstitution, use PBS (pH 7.2) at 50 mg/mL , and aliquot to avoid freeze-thaw cycles. Short-term transport at ambient temperature is permissible, but long-term storage must adhere to these conditions to ensure structural integrity and bioactivity .

Q. What experimental controls are critical when assessing the role of this compound in calcium signaling?

Include:

- Negative controls : Cells treated with calcium chelators (e.g., BAPTA-AM) or inositol phosphate receptor antagonists (e.g., heparin).

- Positive controls : D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3), which reliably induces calcium release.

- Isomer specificity controls : Test structurally similar isomers (e.g., Ins(1,3,5)P3) to confirm the observed effects are unique to the L-myo configuration .

Q. How can researchers verify the purity of commercial this compound batches?

Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a phosphate-specific detector. A purity threshold of ≥98% is recommended for cell-based assays. Cross-validate results with nuclear magnetic resonance (NMR) if batch inconsistencies are suspected .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported calcium signaling inactivity of this compound?

- Receptor binding assays : Compare affinity for InsP3 receptors (e.g., ITPR1) using radiolabeled D-myo-Inositol-1,4,5-triphosphate (15–30 Ci/mmol) as a competitive probe.

- Cell-type specificity : Test in Xenopus oocytes or HEK293 cells overexpressing InsP3 receptors , as endogenous receptor density may vary.

- Structural analysis : Use X-ray crystallography to confirm stereochemical differences between L- and D-isomers that may affect receptor interaction .

Q. How can this compound be utilized as a competitive inhibitor in autophagy studies?

Design dose-response experiments with:

- Lithium chloride (low-dose: 1–5 mM) to inhibit inositol monophosphatase (IMPAse) and synergize with L-myo-Inositol-1,4,5-triphosphate.

- mTOR inhibitors (e.g., rapamycin) to isolate mTOR-independent autophagy pathways. Measure autophagic flux via LC3-II/LC3-I ratio (Western blot) or lysosomal activity assays (LysoTracker). Validate specificity by comparing results with D-isomer treatments .

Q. What are the implications of this compound’s low binding affinity (KD = 2170 μM) in structural studies of viral proteins?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize weak interactions with proteins like Pr55Gag .

- Optimize buffer conditions (e.g., 10 mM ammonium phosphate, pH 7.4) to enhance solubility and reduce nonspecific binding.

- Pair with cross-linking agents (e.g., glutaraldehyde) to stabilize transient complexes for cryo-EM analysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.